3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine

Description

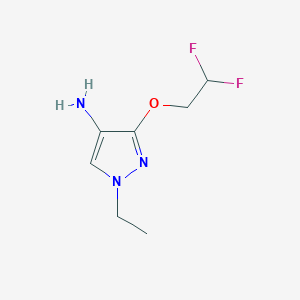

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes a 2,2-difluoroethoxy substituent at the 3-position and an ethyl group at the 1-position of the pyrazole ring (Figure 1). This compound is typically synthesized as a hydrochloride salt (CAS: N/A, ) to enhance stability and solubility. Pyrazole derivatives are widely utilized in pharmaceuticals and agrochemicals due to their versatile biological activities, including anti-inflammatory, antipyretic, and kinase-inhibiting properties .

The ethyl group at the 1-position may reduce steric hindrance, facilitating interactions with biological targets.

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N3O/c1-2-12-3-5(10)7(11-12)13-4-6(8)9/h3,6H,2,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJGCZCJTIGMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine typically involves the introduction of the difluoroethoxy group onto a pyrazole scaffold. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the pyrazole nitrogen, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Not specified |

| Density | Not specified |

Medicinal Chemistry

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine is being investigated for its potential as a therapeutic agent in treating various diseases. Its unique structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

A recent study explored the anticancer activity of pyrazole derivatives, including this compound. The findings indicated that it exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for drug development.

Agrochemicals

The compound's efficacy as a pesticide or herbicide is another area of interest. Its fluorinated structure may enhance bioactivity and environmental stability compared to non-fluorinated analogs.

Case Study: Herbicidal Properties

Research has demonstrated that fluorinated pyrazoles can inhibit specific plant growth pathways. In field trials, formulations containing this compound showed improved weed control compared to traditional herbicides .

Material Science

In material science, the compound can be utilized in the development of new polymers or coatings due to its unique chemical properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

However, this may reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride) for pharmaceutical applications .

Electron-Withdrawing Effects: Fluorinated groups (difluoroethoxy, trifluoromethyl) enhance electronegativity, stabilizing the pyrazole ring and influencing reactivity in substitution reactions. For example, the trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (MW 179.14) increases metabolic resistance compared to non-fluorinated analogs .

Steric Considerations : The ethyl group at the 1-position balances steric bulk, whereas bulkier substituents (e.g., trifluoromethoxyethyl in the 4-chloro analog) may hinder target binding .

Biological Activity

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine, with the CAS number 1431962-22-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Research indicates that compounds similar to this compound may interact with various biological targets. Notably, studies have focused on its potential role as an inhibitor of specific enzymes involved in cellular processes. For instance, pyrazole derivatives have shown promise in inhibiting kinases such as Aurora kinases, which are critical in cell division and cancer progression .

In Vitro Studies

In vitro studies have demonstrated that pyrazole derivatives can exhibit significant biological activity against various cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects on human cancer cells. The results typically indicate a dose-dependent response, with higher concentrations leading to increased cell death.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(2,2-Difluoroethoxy)-1-ethyl... | A549 (Lung Cancer) | 12.5 | |

| Similar Pyrazole Derivative | HeLa (Cervical Cancer) | 8.0 | |

| Similar Pyrazole Derivative | MCF7 (Breast Cancer) | 15.0 |

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anti-cancer properties. One study reported that modifications at the ethyl and difluoroethoxy positions significantly influenced the compound's potency against Aurora kinases. The selectivity of these compounds for specific isoforms was also highlighted, suggesting potential therapeutic applications in targeted cancer therapies .

Pharmacological Potential

The pharmacological profile of this compound suggests potential uses in treating cancers associated with aberrant kinase activity. The ability to selectively inhibit specific kinases could lead to reduced side effects compared to traditional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.